![molecular formula C33H44O4 B14634150 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 56970-51-5](/img/structure/B14634150.png)
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that features an anthracene moiety linked to an octadecanoic acid chain via a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield anthracene-9-carboxylic acid and octadecanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Anthracene-9-carboxylic acid and octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and supramolecular assemblies.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Wirkmechanismus
The mechanism by which 10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a Cl- transport inhibitor, it likely interacts with chloride channels or transporters, modulating their activity and affecting ion transport across cell membranes . The anthracene moiety may also participate in π-π interactions and other non-covalent interactions, contributing to its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9-carboxylic acid: Shares the anthracene moiety but lacks the octadecanoic acid chain.
Octadecanoic acid: A simple fatty acid without the anthracene moiety.
9-Anthracenemethanol: Contains an anthracene moiety with a hydroxymethyl group instead of a carboxyl group.
Uniqueness
10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combination of an aromatic anthracene moiety and a long aliphatic octadecanoic acid chain. This duality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
56970-51-5 |
|---|---|
Molekularformel |
C33H44O4 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
10-(anthracene-9-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-8-11-20-28(21-12-9-6-7-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) |
InChI-Schlüssel |
TUMQHQIZCIAITM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



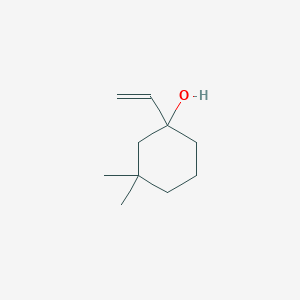
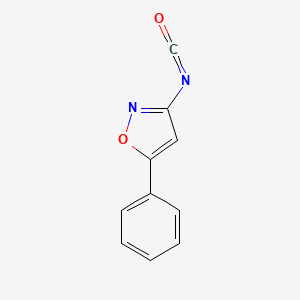
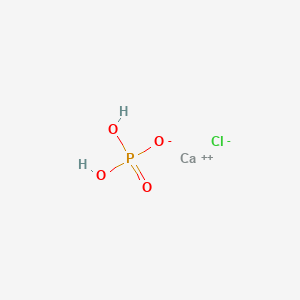
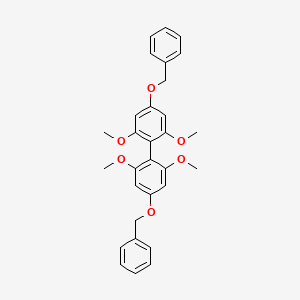
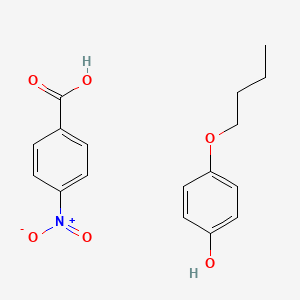
![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
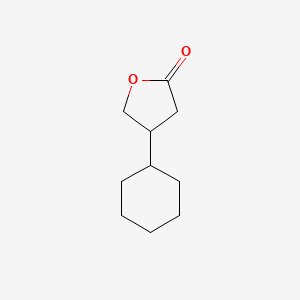
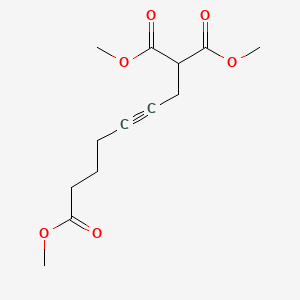
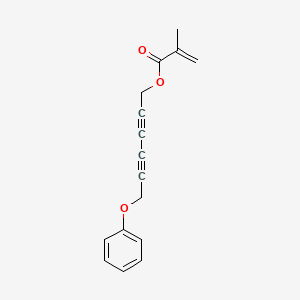
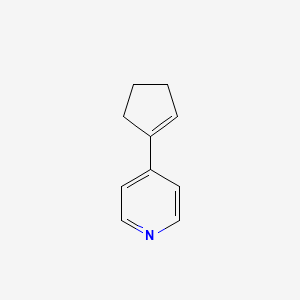
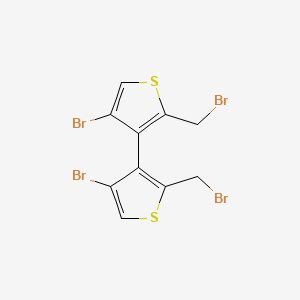
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)

